![molecular formula C10H8N4O3S2 B4664791 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B4664791.png)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
Overview
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone is a compound that belongs to the class of 1,3,4-thiadiazoles. . The presence of the thiadiazole ring and the nitrophenyl group in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone typically involves the reaction of 2-amino-1,3,4-thiadiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as urease by binding to the active site and blocking its activity . It can also interact with DNA and proteins, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but lacks the nitrophenyl group, resulting in different chemical and biological properties.
4-Nitrophenyl-1,3,4-thiadiazole: This compound has a nitrophenyl group attached to the thiadiazole ring but lacks the sulfanyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S2/c11-9-12-13-10(19-9)18-5-8(15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYXSTSOXAKNDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(S2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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